![molecular formula C22H20ClN5O3 B2491006 3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide CAS No. 1206996-18-0](/img/no-structure.png)
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their complex molecular architecture, incorporating elements such as chlorine, furan, pyrimidin, and pyrazole within a dimethylpropanamide framework. Its relevance spans across different areas of chemistry, particularly in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
Synthesis of derivatives similar to the compound often involves multistep reactions, starting with basic building blocks and progressing through a series of chemical transformations. For instance, Kirkpatrick et al. (1977) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the methods that could potentially apply to our compound of interest (Kirkpatrick et al., 1977).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' involves the synthesis of the pyrazole and pyrimidine intermediates separately, followed by their coupling to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine", "3-chloro-2,2-dimethylpropanoyl chloride", "sodium hydride", "2-bromo-5-nitropyrazole", "palladium on carbon", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Synthesis of 2-(furan-2-yl)acetic acid by reacting 2-furancarboxaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate.", "Step 2: Synthesis of 6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine by reacting 2-(furan-2-yl)acetic acid with 4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of 2-(6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-2-yl)-5-nitropyrazole by reacting 2-bromo-5-nitropyrazole with the intermediate from step 2 in the presence of palladium on carbon.", "Step 4: Synthesis of '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' by reacting the intermediate from step 3 with 3-chloro-2,2-dimethylpropanoyl chloride and triethylamine in N,N-dimethylformamide." ] } | |
Número CAS |
1206996-18-0 |
Nombre del producto |
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |
Fórmula molecular |
C22H20ClN5O3 |
Peso molecular |
437.88 |
Nombre IUPAC |
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-22(2,13-23)20(30)25-18-11-16(17-9-6-10-31-17)27-28(18)21-24-15(12-19(29)26-21)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H,25,30)(H,24,26,29) |
Clave InChI |
CDXCETKRMHBTEN-UHFFFAOYSA-N |
SMILES |
CC(C)(CCl)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



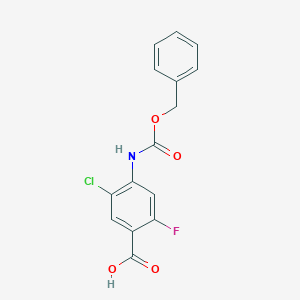
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
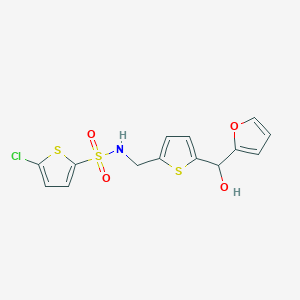
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
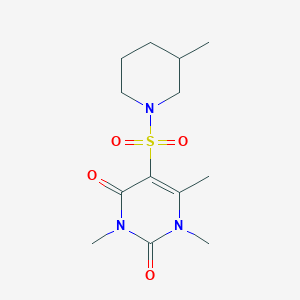
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
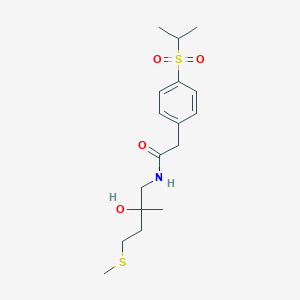
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

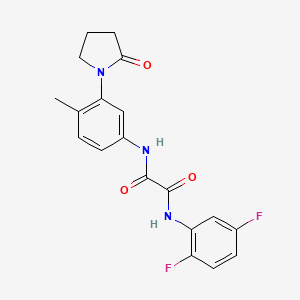
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
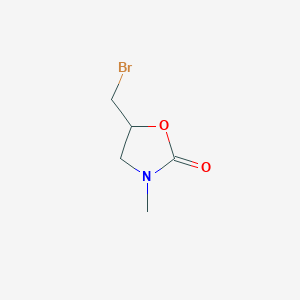
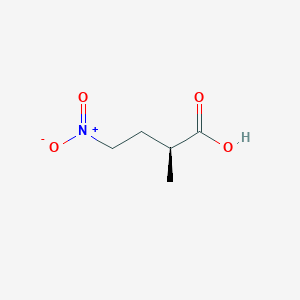
![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)